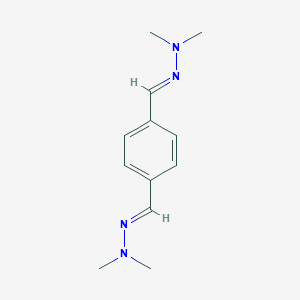![molecular formula C13H21BrN2O B271592 N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
BDB has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. BDB has also been shown to have neuroprotective effects, which suggest that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
BDB acts primarily as a serotonin and dopamine receptor agonist, which leads to the release of these neurotransmitters in the brain. This results in a feeling of euphoria and increased sociability. BDB also acts as a reuptake inhibitor of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
BDB has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. BDB also increases body temperature, which can lead to dehydration and hyperthermia. In addition, BDB can cause serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
実験室実験の利点と制限
BDB has several advantages and limitations for lab experiments. It is a relatively cheap and easy-to-synthesize compound, which makes it a popular choice for research. However, due to its psychoactive properties, BDB must be handled with care in the lab. It is also important to note that BDB is a controlled substance in many countries, which can limit its availability for research purposes.
将来の方向性
There are several future directions for BDB research. One potential avenue is the development of BDB derivatives that have improved therapeutic properties. Another direction is the investigation of BDB's potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, more research is needed to fully understand the mechanism of action and potential side effects of BDB, which will inform its potential use as a therapeutic agent.
Conclusion:
In conclusion, BDB is a psychoactive compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, among others. However, BDB also has several limitations and potential side effects that must be carefully considered. Further research is needed to fully understand the potential of BDB as a therapeutic agent.
合成法
BDB can be synthesized using a multi-step process, which involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-dimethylaminoethylamine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain BDB in its pure form.
特性
製品名 |
N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine |
|---|---|
分子式 |
C13H21BrN2O |
分子量 |
301.22 g/mol |
IUPAC名 |
N-[(3-bromo-4-ethoxyphenyl)methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H21BrN2O/c1-4-17-13-6-5-11(9-12(13)14)10-15-7-8-16(2)3/h5-6,9,15H,4,7-8,10H2,1-3H3 |
InChIキー |
NLFGCSOUZKXVLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN(C)C)Br |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCN(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)


![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)



![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)